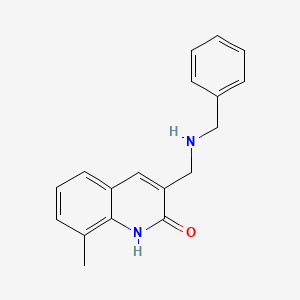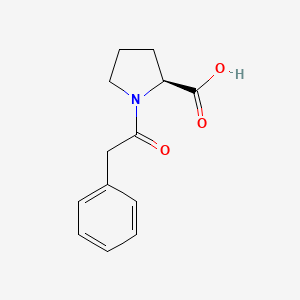
1-(Phenylacetyl)-l-proline
Übersicht
Beschreibung
1-(Phenylacetyl)-l-proline is a derivative of the amino acid proline, which has been modified by the addition of a phenylacetyl group. This modification can significantly alter the compound's biological activity and physical properties. The compound and its analogues have been studied for their potential as angiotensin-converting enzyme (ACE) inhibitors, which are relevant in the treatment of hypertension and cardiovascular diseases .
Synthesis Analysis
The synthesis of 1-(Phenylacetyl)-l-proline derivatives often involves multi-step reactions that may include acylation, cyclization, and recrystallization to achieve the desired purity and optical activity. For instance, a modified Dakin-West reaction was used to obtain delta-(acylamino)-gamma-keto acid intermediates, which were then acylated with L-proline to produce optically pure compounds . Another approach involves the coupling of substituted benzoylpropionic acids to L-proline via enol lactones . Additionally, the synthesis of polypeptides containing proline has been achieved by copolymerization of N-carboxy-α-amino acid anhydrides .
Molecular Structure Analysis
The molecular structure of 1-(Phenylacetyl)-l-proline derivatives can vary depending on the substituents and the stereochemistry of the proline moiety. X-ray crystallography has been used to determine the conformation of related compounds, such as N-acyl-diketopiperazines, which can adopt boat conformations with side chains in quasi-axial orientations . The proline ring itself often assumes a β-envelope conformation .
Chemical Reactions Analysis
1-(Phenylacetyl)-l-proline derivatives can participate in various chemical reactions, including those that lead to the formation of polypeptides and heterocyclic compounds. For example, L-proline has been used as a catalyst in the synthesis of complex heterocyclic ortho-quinones through a four-component sequential reaction . Additionally, proline derivatives have been incorporated into helical polyisocyanides, which can catalyze asymmetric aldol reactions with improved enantioselectivity and diastereoselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(Phenylacetyl)-l-proline derivatives are influenced by the nature of the substituents and the overall molecular structure. These properties include solubility, which can range from partial water solubility to complete insolubility depending on the length of the side chains . The introduction of various acyl groups can also affect the physicochemical characteristics, such as IR spectra, solubility in organic solvents, and film-forming ability . The binding affinity to DNA and the ability to intercalate with DNA have been studied, indicating that these compounds can interact with biological macromolecules in a mode that is influenced by the presence of additional ligands .
Wissenschaftliche Forschungsanwendungen
Application in Alzheimer’s Disease Treatment Research
- Summary of the Application: Phenylacetic amides are being researched for their potential use in treating Alzheimer’s disease (AD). The research is focused on synthesizing single small molecules that can target sigma-1 (σ-1), class IIb histone deacetylase-6 (HDAC-6), and oxidative stress (OS), which are all contributory factors in AD .
- Methods of Application or Experimental Procedures: The target compounds were synthesized via amidation by either directly reacting acyl chlorides with amines or condensing acids with amines in the presence of coupling agents 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) or 1,1’-carbonyldiimidazole (CDI) .
- Results or Outcomes: The project identified compound 8 as a promising lead with σ-1 affinity (Ki = 2.1 μM), HDAC-6 (IC50 = 17 nM), and antioxidant (1.92 Trolox antioxidant equivalents or TEs) activities. This compound is considered for optimization in ensuing structure–activity relationship (SAR) studies .
Application in Biotechnology
- Summary of the Application: The phenylacetyl-CoA catabolon, a complex catabolic unit, has broad biotechnological applications. It encompasses all the routes involved in the transformation of various compounds into phenylacetyl-CoA .
- Methods of Application or Experimental Procedures: The phenylacetyl-CoA catabolon is used in enzymatic synthesis of penicillins, aromatic biotransformations, synthesis of new bioplastics, biosensor design, synthesis of drug vehicles, etc .
- Results or Outcomes: This catabolic unit has been described in different nonphylogenetically related microbes, reinforcing the metabolic and industrial significance of the phenylacetyl-CoA catabolon .
Application in Illicit Production of Phenylacetone
- Summary of the Application: Phenylacetic acid can be used in the illicit production of phenylacetone, which is used in the manufacture of substituted amphetamines .
- Methods of Application or Experimental Procedures: This application involves the condensation of phenylacetic acid with acetic anhydride to form phenylacetone .
- Results or Outcomes: Due to its potential misuse, the commercial availability of phenylacetic acid is subject to controls in countries including the United States and China .
Application in Synthesis of Pharmaceuticals
- Summary of the Application: ®-Phenylacetyl carbinol (R-PAC) is a key chiral α-hydroxyketone used as a synthon in the synthesis of several pharmaceuticals with α- and β-adrenergic properties, such as l-ephedrine, pseudoephedrine, norephedrine, and phenylpropanolamine .
- Methods of Application or Experimental Procedures: The synthesis of these pharmaceuticals involves the use of ®-Phenylacetyl carbinol (R-PAC), which can be manufactured through fermentation .
- Results or Outcomes: This method provides a way to produce important pharmaceuticals that have α- and β-adrenergic properties .
Application in Alzheimer’s Disease Treatment Research
- Summary of the Application: Researchers are synthesizing single small molecules for probing contributory roles of sigma-1 (σ-1), class IIb histone deacetylase-6 (HDAC-6), and oxidative stress (OS) in Alzheimer’s disease (AD). They are using phenylacetic and Trolox or 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid derivatives .
- Methods of Application or Experimental Procedures: The target compounds were synthesized via amidation by either directly reacting acyl chlorides with amines or condensing acids with amines in the presence of coupling agents .
- Results or Outcomes: This project afforded compound 8 as a promising lead with σ-1 affinity (Ki = 2.1 μM), HDAC-6 (IC50 = 17 nM), and antioxidant (1.92 Trolox antioxidant equivalents or TEs) activities for optimization in ensuing structure–activity relationship (SAR) studies .
Eigenschaften
IUPAC Name |
(2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(9-10-5-2-1-3-6-10)14-8-4-7-11(14)13(16)17/h1-3,5-6,11H,4,7-9H2,(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQCWSGRNIOFFC-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylacetyl)-l-proline | |
CAS RN |
2752-38-7 | |
| Record name | N-Phenylacetyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2752-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-1-(2-phenylacetyl)pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



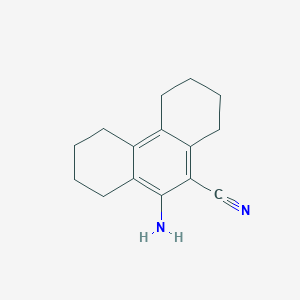
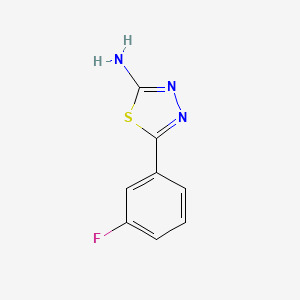
![(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1331667.png)
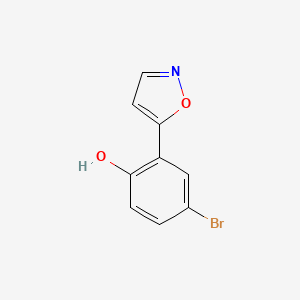
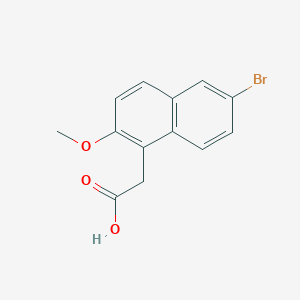
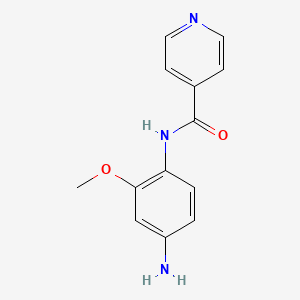
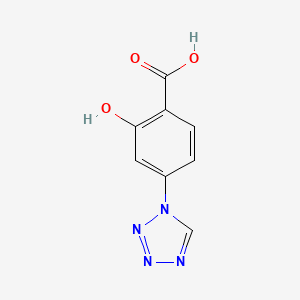
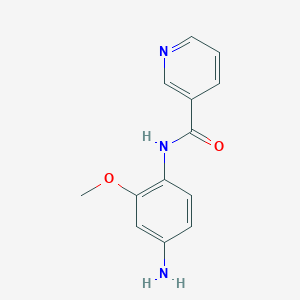
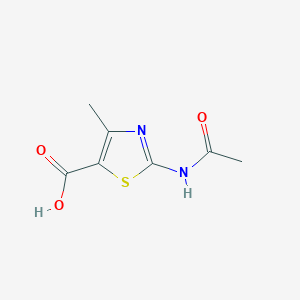
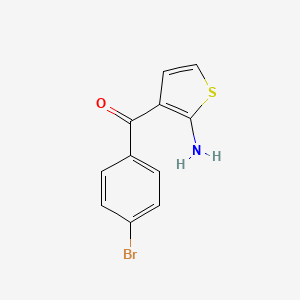
![2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid](/img/structure/B1331681.png)
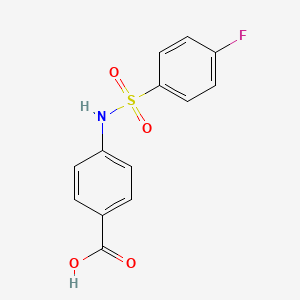
![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one](/img/structure/B1331691.png)
